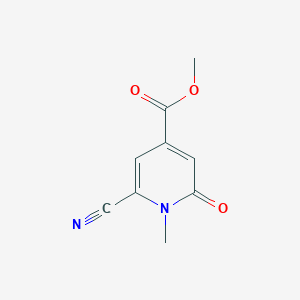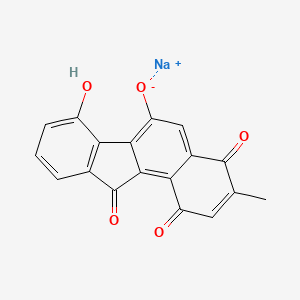
Fluostatin A (sodium salt)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fluostatin A (sodium salt) is a fluorenone derivative originally isolated from the bacterium Streptomyces . It is known for its potent inhibitory activity against dipeptidyl peptidase 3 (DPP-3), making it a valuable compound in biochemical research . The compound’s chemical formula is C18H9O5Na, and it has a molecular weight of 328.3 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Fluostatin A (sodium salt) can be synthesized through a series of organic reactions involving the fluorenone core structure. The synthesis typically involves the following steps:
Formation of the Fluorenone Core: The initial step involves the formation of the fluorenone core through a Friedel-Crafts acylation reaction.
Hydroxylation: The fluorenone core is then hydroxylated at specific positions to introduce hydroxyl groups.
Methylation: Methyl groups are introduced through methylation reactions.
Sodium Salt Formation: Finally, the compound is converted to its sodium salt form by reacting with sodium hydroxide.
Industrial Production Methods: Industrial production of Fluostatin A (sodium salt) involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch Reactors: Utilizing batch reactors for controlled reaction conditions.
Purification: Employing techniques such as crystallization and chromatography for purification.
Quality Control: Implementing rigorous quality control measures to ensure consistency and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: Fluostatin A (sodium salt) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the fluorenone core to fluorenol derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation Products: Quinone derivatives.
Reduction Products: Fluorenol derivatives.
Substitution Products: Halogenated fluorenone derivatives.
Aplicaciones Científicas De Investigación
Fluostatin A (sodium salt) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies of enzyme inhibition, particularly dipeptidyl peptidase 3 (DPP-3) inhibition.
Medicine: Investigated for its potential therapeutic effects due to its enzyme inhibitory properties.
Industry: Utilized in the development of biochemical assays and as a reference compound in quality control.
Mecanismo De Acción
Fluostatin A (sodium salt) exerts its effects by selectively inhibiting dipeptidyl peptidase 3 (DPP-3) . The inhibition occurs through binding to the active site of the enzyme, preventing substrate access and subsequent enzymatic activity. This inhibition affects various molecular pathways, including those involved in protein degradation and cellular signaling.
Comparación Con Compuestos Similares
Fluostatin A (sodium salt) is unique among fluorenone derivatives due to its selective inhibition of dipeptidyl peptidase 3 (DPP-3) . Similar compounds include:
Fluostatin B: Another fluorenone derivative with similar inhibitory properties but different selectivity.
Fluostatin C: Exhibits broader enzyme inhibition but with lower potency.
Fluostatin D: Known for its structural similarity but lacks the same level of selectivity for DPP-3.
Propiedades
Fórmula molecular |
C18H9NaO5 |
|---|---|
Peso molecular |
328.2 g/mol |
Nombre IUPAC |
sodium;7-hydroxy-3-methyl-1,4,11-trioxobenzo[a]fluoren-6-olate |
InChI |
InChI=1S/C18H10O5.Na/c1-7-5-11(20)14-9(17(7)22)6-12(21)15-13-8(18(23)16(14)15)3-2-4-10(13)19;/h2-6,19,21H,1H3;/q;+1/p-1 |
Clave InChI |
ORZHCFYIRAXBFY-UHFFFAOYSA-M |
SMILES canónico |
CC1=CC(=O)C2=C3C(=C(C=C2C1=O)[O-])C4=C(C3=O)C=CC=C4O.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Methylpropyl 4-[(5-hydroxy-6-methyl-1,2,4-triazin-3-yl)amino]benzoate](/img/structure/B14082415.png)
![8-(3-Chlorophenyl)-9-(5-methyl-1,2-oxazol-3-yl)-8,9-dihydrobenzo[7,8]chromeno[2,3-c]pyrrole-7,10-dione](/img/structure/B14082425.png)

![1-(2-Methoxyphenyl)-7-methyl-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14082434.png)

![Pyridazino[1,2-d][1,4,5]oxadiazepine-2,4,7,10(1H,5H)-tetrone](/img/structure/B14082445.png)
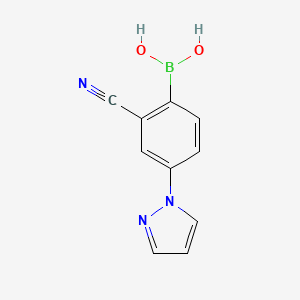

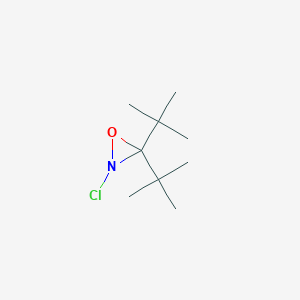

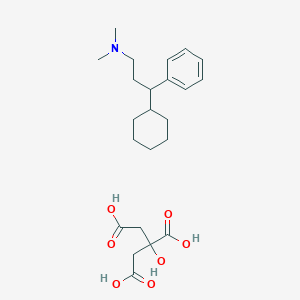
![Methyl 3-[5-[2-[(2-hydroxyethyl)amino]tricyclo[3.3.1.13,7]dec-2-yl]-1H-tetrazol-1-yl]-2-thiophenecarboxylate](/img/structure/B14082487.png)
